molecular formula C21H15Cl2N3O2S B2671896 1-benzyl-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone CAS No. 242472-22-6

1-benzyl-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone

Cat. No. B2671896
M. Wt: 444.33
InChI Key: ZHQDWRKFEYOOCM-UHFFFAOYSA-N
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Description

The compound “1-benzyl-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone” is a complex organic molecule that contains several functional groups and structural features. It includes a benzyl group, a dichlorobenzyl group, a sulfanyl group, an oxadiazole ring, and a pyridinone ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and pyridinone rings suggests that the compound could have aromatic properties. The dichlorobenzyl and sulfanyl groups could also influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The oxadiazole ring, for example, is known to participate in various chemical reactions, including nucleophilic substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of novel compounds involving the 1,3,4-oxadiazole moiety has been extensively researched for their potential applications in the field of medicinal chemistry. For instance, a series of compounds synthesized through the fusion of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with substituted benzoxazoles were evaluated for antimicrobial, antioxidant, and antitubercular activities. The structural activity relationship studies highlighted the significance of the oxadiazole linked benzoxazole moiety in exhibiting potent antitubercular results, showcasing the potential of these compounds in therapeutic applications (A. Fathima et al., 2021).

Antimicrobial and Antimycobacterial Activities

Another study synthesized a series of 5-(2-benzylsulfanyl-pyridin-3-yl)-2-(substituted)-sulfanyl-1,3,4-oxadiazoles, evaluating their antimicrobial and antimycobacterial properties. Selected analogs demonstrated promising activity against Escherichia coli and showed significant antitubercular activity, suggesting the potential of these compounds in combating microbial and mycobacterial infections (N. Patel et al., 2013).

Optical Properties and Material Science Applications

The exploration of 1,3,4-oxadiazole derivatives extends beyond biomedical applications, into the realm of material sciences. For example, the synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives and their characterization revealed unique absorption and fluorescence spectral characteristics. Such properties are crucial for developing materials with specific optical applications, indicating the versatility of 1,3,4-oxadiazole derivatives (Yan-qing Ge et al., 2014).

Corrosion Inhibition

The application of 1,3,4-oxadiazole derivatives in corrosion inhibition was investigated through the synthesis of benzimidazole bearing oxadiazoles. These compounds demonstrated significant corrosion inhibition properties for mild steel in sulfuric acid, showcasing their potential in industrial applications to protect metals from corrosion (P. Ammal et al., 2018).

Molecular Docking and Antitubercular Agents

Furthermore, docking simulations and biological assessments of benzene sulfonamide pyrazole oxadiazole derivatives have been conducted to evaluate their potential as antimicrobial and antitubercular agents. The molecular docking studies helped understand the mode of inhibition against Mycobacterium tuberculosis, highlighting the therapeutic potential of these compounds (Ramesh M. Shingare et al., 2022).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and handling procedures. Proper safety measures should always be taken when handling chemical substances .

Future Directions

The future research directions for this compound could involve further studies on its synthesis, properties, and potential applications. For instance, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

1-benzyl-3-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2S/c22-17-9-8-15(11-18(17)23)13-29-21-25-24-19(28-21)16-7-4-10-26(20(16)27)12-14-5-2-1-3-6-14/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQDWRKFEYOOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C3=NN=C(O3)SCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone

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